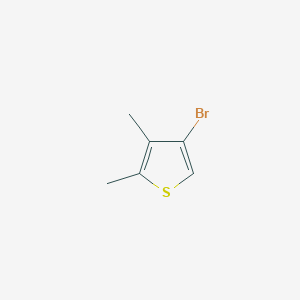

4-Bromo-2,3-dimethylthiophene

Description

Significance of Thiophene (B33073) Architectures in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the world of chemistry. numberanalytics.comcognizancejournal.com Its structural similarity to benzene (B151609), yet with distinct chemical properties, makes it a versatile building block in the synthesis of a wide array of organic molecules. numberanalytics.comcognizancejournal.com Thiophene derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.govnumberanalytics.com

In the realm of medicinal chemistry, thiophene moieties are present in numerous drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. cognizancejournal.comnih.govnih.gov The thiophene ring's ability to act as a bioisostere for the benzene ring allows for the modification of biological activity and physicochemical properties of drug candidates. nih.govcognizancejournal.com

Furthermore, the unique electronic properties of thiophene-based polymers and oligomers have positioned them at the forefront of materials science research. jcu.edu.au These materials are crucial components in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), driving innovation in electronics and renewable energy. jcu.edu.auguidechem.com The ongoing exploration of thiophene architectures continues to unlock new possibilities in both fundamental and applied chemical research. nih.govresearchgate.net

Overview of Halogenated Thiophenes: Synthetic Utility and Reactivity Patterns

Halogenated thiophenes are a pivotal subclass of thiophene derivatives, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the thiophene ring. jcu.edu.au The introduction of halogens significantly influences the reactivity and electronic properties of the thiophene core, making them highly valuable synthetic intermediates. acs.orgiust.ac.ir

Synthetic Utility:

The primary utility of halogenated thiophenes lies in their ability to participate in a variety of cross-coupling reactions. jcu.edu.au Reactions such as Suzuki, Stille, and Kumada couplings, as well as direct arylation, utilize the carbon-halogen bond as a reactive handle to form new carbon-carbon bonds. jcu.edu.au This enables the construction of complex molecular architectures, including conjugated polymers and intricate drug-like molecules. jcu.edu.aupitt.edu

For instance, bromo- and iodo-thiophenes are frequently employed as precursors in the synthesis of more complex substituted thiophenes due to the relative ease of displacing the halogen atom. iust.ac.ir The selective synthesis of specific isomers of halogenated thiophenes is crucial for directing the outcome of subsequent reactions. cdnsciencepub.com

Reactivity Patterns:

The position of the halogen atom on the thiophene ring dictates its reactivity. Halogens in the α-positions (2 and 5) are generally more reactive and susceptible to displacement than those in the β-positions (3 and 4). cdnsciencepub.com This differential reactivity allows for selective functionalization of the thiophene ring. cdnsciencepub.com

Electrophilic substitution reactions on thiophenes are also influenced by the presence of halogens. Halogenation of thiophene itself occurs readily, often leading to polysubstituted products if not carefully controlled. iust.ac.ir The reactivity of halogenated thiophenes can be further tuned by the presence of other substituents on the ring. acs.org

Historical Context and Current Academic Research Landscape of 4-Bromo-2,3-dimethylthiophene

The specific compound this compound has emerged as a valuable building block in various areas of chemical synthesis. While its historical discovery is not prominently documented, its utility is evident in contemporary research.

Current academic research leverages this compound as a key intermediate in the synthesis of more complex molecules. For example, it has been used in the development of novel insecticides, where the bromo- and methyl-substituted thiophene moiety is a crucial component of the final active ingredient. beilstein-journals.org

In the field of materials science, derivatives of this compound are explored for their potential in organic electronics. guidechem.com The bromo-substituent provides a convenient point for modification through cross-coupling reactions, allowing for the synthesis of tailored organic semiconductors. jcu.edu.au

Furthermore, academic studies have investigated the synthesis and reactions of various substituted thiophenes, including those derived from this compound, to create novel heterocyclic systems with potential biological activity. pitt.edu

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily driven by its potential as a versatile synthetic intermediate. The main objectives of this research include:

Development of Efficient Synthetic Routes: A key focus is on establishing efficient and scalable methods for the synthesis of this compound itself, as well as its derivatives. This includes optimizing reaction conditions to achieve high yields and purity. beilstein-journals.org

Exploration of Reactivity: Researchers aim to fully understand the reactivity of the bromo-substituent and the methyl groups on the thiophene ring. This involves studying its participation in various cross-coupling reactions and other transformations to create a diverse range of new compounds. jcu.edu.au

Synthesis of Novel Functional Materials: A significant objective is the use of this compound as a building block for the creation of novel organic materials with specific electronic and optical properties for applications in OLEDs, OPVs, and other electronic devices. guidechem.com

Discovery of Biologically Active Molecules: The synthesis of new compounds derived from this compound is pursued with the goal of discovering novel molecules with potential therapeutic applications, such as anticancer or antimicrobial agents. pitt.edu

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHAWQJOXYVXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30153-46-9 | |

| Record name | 4-bromo-2,3-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 4 Bromo 2,3 Dimethylthiophene

Precursor Synthesis and Functionalization Strategies for Dimethylthiophenes

The foundation for synthesizing 4-bromo-2,3-dimethylthiophene lies in the efficient and regioselective construction of the 2,3-dimethylthiophene (B3031705) scaffold. This involves either building the ring with the methyl groups in the desired positions or functionalizing a pre-existing thiophene (B33073) ring. jcu.edu.au

The construction of the thiophene ring is a fundamental approach to ensure the correct placement of substituents. Several classical and modern synthetic methods can be adapted for the regioselective synthesis of 2,3-disubstituted thiophenes.

One of the most established methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. For 2,3-dimethylthiophene, the required precursor would be 3-methyl-2,5-hexanedione.

Another versatile strategy is the Gewald aminothiophene synthesis , which, although primarily known for producing aminothiophenes, can be modified. More contemporary methods involve transition-metal-catalyzed cyclizations or multicomponent reactions that offer high regioselectivity and atom economy. researchgate.net For instance, methodologies have been developed for synthesizing 2,3-disubstituted thiophenes from ketoalkynes, which are prepared via Sonogashira coupling of acyl chlorides and terminal alkynes. metu.edu.tr These ketoalkynes then react with a sulfur source, such as 2,5-dihydroxy-1,4-dithiane, to form the thiophene ring. metu.edu.tr

Below is a table summarizing key synthetic routes to disubstituted thiophene precursors.

| Synthesis Method | Precursors | Reagents | Key Features |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Versatile for various substitution patterns. |

| Gewald Synthesis | α-cyano ketone, sulfur, active methylene (B1212753) compound | Base (e.g., morpholine) | Primarily for 2-aminothiophenes but adaptable. |

| Ketoalkyne Cyclization | Acyl chlorides, terminal alkynes | Sulfur source (e.g., 2,5-dihydroxy-1,4-dithiane), base | Modern, two-step method with good control. metu.edu.tr |

| Bromoenyne Heterocyclization | Bromoenynes | Potassium xanthogenate (EtOCS₂K) | Transition-metal-free, sustainable approach. organic-chemistry.org |

Introducing methyl groups onto an existing thiophene ring is an alternative to de novo synthesis. However, direct Friedel-Crafts alkylation of thiophene is often plagued by issues of polyalkylation and poor regioselectivity, as the thiophene ring is highly activated and sensitive to the Lewis acids used. iust.ac.ir

More controlled approaches involve C-H functionalization strategies. acs.org Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce alkyl groups, although this typically requires a pre-functionalized thiophene (e.g., a halothiophene). jcu.edu.au Sequential functionalization can provide access to specifically substituted thiophenes. acs.org For instance, by employing a directing group that can be turned "on" or "off" based on pH, it is possible to guide C-H activation pathways to achieve desired substitution patterns, such as 2,3,4- or 2,4,5-substituted thiophenes. acs.org The development of asymmetric transformations of thiophenes is also a significant area of research, allowing for the creation of chiral thiophene derivatives for applications in materials science and pharmaceuticals. rsc.orgrsc.org

Selective Bromination Techniques for Thiophene Scaffolds

With the 2,3-dimethylthiophene precursor in hand, the next critical step is the selective introduction of a bromine atom at the C4 position. This is challenging due to the electronic nature of the substituted thiophene ring.

Thiophene undergoes electrophilic aromatic substitution preferentially at the α-positions (C2 and C5) due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) at these positions. rsc.orgchegg.com In 2,3-dimethylthiophene, the C2 and C3 positions are blocked by methyl groups. The remaining open positions are C4 (a β-position) and C5 (an α-position).

Direct bromination with common electrophilic brominating agents, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), overwhelmingly favors substitution at the more reactive C5 position. tandfonline.comchegg.com The electron-donating nature of the two methyl groups further activates the ring, particularly the adjacent C5 position, making the formation of 5-bromo-2,3-dimethylthiophene (B3245778) the major product. chegg.comchegg.com Computational studies, such as those using Density Functional Theory (DFT), have investigated the mechanisms of thiophene bromination with NBS, confirming the favorability of pathways leading to α-bromination. researchgate.netdntb.gov.ua Therefore, direct electrophilic bromination is not a viable strategy for the synthesis of this compound.

The table below illustrates the typical regioselectivity observed in the bromination of substituted thiophenes.

| Thiophene Derivative | Brominating Agent | Major Product Position(s) | Rationale |

| Thiophene | NBS / Acetic Acid | 2-Bromo | High α-selectivity. tandfonline.com |

| 3-Alkylthiophene | NBS or Br₂ | 2-Bromo and 5-Bromo | Both α-positions are activated and sterically accessible. |

| 2,3-Dimethylthiophene | NBS or Br₂ | 5-Bromo | The only available α-position is highly activated. chegg.comchegg.com |

| 2,5-Dichlorothiophene | Dilithio-reagents | N/A | Precursor for further functionalization. researchgate.net |

To overcome the inherent regioselectivity of electrophilic substitution, metal-mediated approaches are employed to direct the bromine to the C4 position. These methods typically involve the generation of a nucleophilic thiophene intermediate that can react with an electrophilic bromine source.

One powerful strategy is lithiation followed by bromination . This involves using a strong base, such as n-butyllithium (n-BuLi), to deprotonate a specific C-H bond on the thiophene ring, forming a highly reactive thienyllithium species. The position of lithiation can be controlled by directing groups or by exploiting subtle differences in proton acidity. While the α-protons of thiophene are generally the most acidic, steric hindrance from the adjacent methyl group at C3 might allow for some deprotonation at C4, although competitive deprotonation at C5 would still be a major issue.

A more effective method involves a halogen-lithium exchange . This would require a precursor like 3,4-dibromo-2-methylthiophene (B8673033) or a related polyhalogenated thiophene. Reaction with one equivalent of an organolithium reagent at low temperatures could selectively exchange one of the bromine atoms for lithium, which could then be quenched. However, preparing such a precursor might be equally complex.

Patented methods describe controlling the bromination of 3-alkylthiophenes by first activating the molecule with n-BuLi at low temperatures (e.g., -78 °C) before adding bromine. google.comgoogle.com By carefully controlling the stoichiometry of the lithium source and the bromine, it is possible to influence the position of bromination, allowing for the synthesis of thermodynamically less favored isomers. google.comgoogle.com These metal-mediated reactions are crucial for accessing compounds like this compound, which are otherwise inaccessible through direct electrophilic pathways.

In recent years, there has been a significant push to develop more environmentally friendly chemical processes. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. semanticscholar.org

For the bromination of thiophenes, green approaches focus on several key areas:

Alternative Brominating Agents: Replacing hazardous molecular bromine with safer alternatives is a primary goal. N-Bromosuccinimide (NBS) is a common choice as it is a solid and easier to handle. cambridgescholars.com Other systems, such as using bromide/bromate couples in aqueous media or sodium halides with an oxidant, have been developed. cambridgescholars.comcornell.edu

Greener Solvents: Traditional bromination reactions often use chlorinated solvents. Green alternatives include using ethanol, water, or even industrial wastewater as the reaction medium, which reduces toxicity and cost. cornell.edursc.org Recent studies have shown that Pd-catalyzed direct C-H arylation of thiophene derivatives can be effectively performed in industrial wastewater. rsc.org

Catalytic Methods: The use of catalysts can reduce the amount of reagents needed and minimize waste. For example, zeolites have been used to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov

Alternative Energy Sources: The use of ultrasound or microwave irradiation can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. researchgate.net

These green chemistry principles are being increasingly applied to the synthesis of halogenated heterocycles, offering more sustainable routes to valuable chemical intermediates. cornell.edu

Alternative Synthetic Routes and Methodological Innovations

While traditional methods provide viable pathways to this compound, ongoing research focuses on developing more efficient, atom-economical, and versatile synthetic strategies. These alternative routes often employ novel methodologies, including the use of pre-functionalized building blocks, tandem reactions, and innovative cyclization techniques to construct the thiophene core with the desired substitution pattern.

Strategies Involving Pre-functionalized Building Blocks

One common strategy involves the lithiation of a substituted bromothiophene, followed by reaction with an appropriate electrophile. For example, 3-bromothiophene (B43185) can be lithiated and then reacted with elemental sulfur and an α-haloketone in a one-pot, three-step reaction to form key ketone intermediates. nih.gov These intermediates can then undergo ring closure to yield thieno[3,2-b]thiophenes, which are valuable building blocks for organic electronic materials. nih.govrsc.org This methodology highlights how a commercially available, pre-functionalized thiophene can be efficiently converted into more complex heterocyclic systems. nih.gov

Similarly, end-functionalized poly(3-alkylthiophenes) can act as versatile building blocks for the synthesis of block copolymers. Kinetically controlled lithiation of 3-hexoxythiophene at the 5-position, followed by quenching with electrophiles like N,N-dimethylformamide or iodine, allows for the introduction of functional handles. These functionalized thiophenes can then be used in subsequent polymerization or coupling reactions.

The strategic use of such pre-functionalized thiophene derivatives, where a bromine atom or other reactive group is already in place, can streamline the synthesis of target molecules like this compound by reducing the number of synthetic steps and avoiding harsh reaction conditions that might be required for direct functionalization of the thiophene ring.

Tandem Reactions and One-Pot Synthetic Protocols

Tandem reactions and one-pot syntheses have emerged as powerful tools in modern organic chemistry, offering significant advantages in terms of efficiency, resource management, and waste reduction. These protocols combine multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates.

In the context of thiophene synthesis, one-pot procedures have been developed for the creation of various substituted derivatives. For example, a one-pot synthesis of 2-amido-3-bromobenzo[b]thiophenes has been developed based on C-N coupling and oxidative bromocyclization reactions. researchgate.net This approach allows for the modular construction of diverse benzothiophenes by varying the sulfonamide component. researchgate.net While not directly yielding this compound, this methodology illustrates the potential of one-pot strategies for the efficient synthesis of brominated thiophene-containing structures.

Another example is the tandem dimerization and ring-opening of 3-bromothiophene 1,1-dioxides. actachemscand.org This reaction sequence provides a convenient route to unsymmetrically substituted benzenes and demonstrates the utility of tandem processes in transforming simple thiophene precursors into more complex aromatic systems. actachemscand.org The development of similar tandem or one-pot protocols for the synthesis of this compound could offer a more streamlined and atom-economical alternative to traditional multi-step syntheses.

Furthermore, one-pot syntheses of other heterocyclic systems, such as 4-pyrimidone-2-thioethers and quinazolinones, have been successfully developed, highlighting the broad applicability of this approach. nih.govmdpi.com These methods often involve sequential base- and acid-mediated condensations or the use of nanocatalysts to drive the reactions to completion with high yields. nih.govmdpi.com Adapting these principles to the synthesis of this compound could lead to significant improvements in synthetic efficiency.

Heterocyclization of Functionalized Alkynes for Thiophene Ring Formation

The heterocyclization of functionalized alkynes represents a highly effective and regioselective method for the construction of the thiophene ring. nih.govresearchgate.net This approach allows for the direct and atom-economical formation of substituted thiophenes from readily available acyclic precursors. nih.govresearchgate.net By carefully designing the alkyne substrate, it is possible to control the substitution pattern of the resulting thiophene with a high degree of precision. nih.govresearchgate.net

A variety of catalysts, including metals and iodine, have been employed to facilitate the cyclization of sulfur-containing alkyne substrates. nih.govresearchgate.net For instance, metal-catalyzed heterocyclization involves the activation of the alkyne's triple bond by a metal species, followed by an intramolecular nucleophilic attack by the sulfur atom. nih.govresearchgate.net This process is often followed by protonolysis to yield the final thiophene product. nih.govresearchgate.net

Iodocyclization is another powerful tool for the synthesis of iodine-containing thiophenes, which can then be further functionalized through cross-coupling reactions. nih.gov This method typically involves the reaction of a suitably functionalized alkyne with an excess of iodine or IBr, leading to the formation of diiodothiophenes or dihalodihydrothiophenes. nih.gov These intermediates can be converted to the corresponding dihalothiophenes, which are versatile precursors for a wide range of substituted thiophenes. nih.gov

The flexibility of these methods allows for the synthesis of a diverse array of thiophene derivatives with different substitution patterns. nih.govresearchgate.net While specific examples leading directly to this compound are not extensively detailed in the provided context, the general principles of alkyne heterocyclization offer a promising avenue for the development of novel and efficient synthetic routes to this compound.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction times, and ensure the scalability of the process. In the synthesis of this compound and related substituted thiophenes, several factors can be fine-tuned to enhance the efficiency of the reaction.

A key strategy for synthesizing substituted thiophenes involves the regioselective lithiation of a thiophene precursor, followed by quenching with an electrophile. researchgate.net The success of this approach is highly dependent on the reaction temperature, the choice of solvent, and the nature of the lithiating agent. For instance, the synthesis of 2-bromo-4-alkylthiophenes has been achieved in high yields (>90%) by the regioselective lithiation of 3-alkylthiophenes with n-BuLi at -78°C, followed by the addition of bromine. researchgate.net

In a multi-step synthesis of a tetra-substituted thiophene, each lithiation step was carefully controlled by maintaining a low temperature (-78 °C) to ensure high chemo- and regioselectivity. mdpi.com The subsequent bromination step was carried out at 50 °C for 24 hours to drive the reaction to completion. mdpi.com The choice of solvent can also significantly impact the outcome of a reaction. For example, in the bromination of a thiophene derivative, changing the solvent from DMF to ethyl acetate (B1210297) not only improved the yield but also offered a greener and more easily removable alternative. unito.it

The table below summarizes key parameters that are often optimized in the synthesis of brominated thiophenes.

| Parameter | Optimized Condition | Rationale |

| Temperature | -78 °C for lithiation, 50 °C for bromination | Low temperature enhances regioselectivity during lithiation, while elevated temperature can increase the rate of bromination. |

| Solvent | Ethyl acetate instead of DMF | Improved yield, greener solvent, and easier removal. unito.it |

| Reagents | n-BuLi for lithiation, NBS or Br₂ for bromination | n-BuLi is a strong base effective for deprotonation, while NBS and Br₂ are common and effective brominating agents. |

| Reaction Time | 1 to 24 hours | Varies depending on the specific reaction and temperature to ensure completion. mdpi.com |

By systematically adjusting these parameters, it is possible to significantly enhance the yield and purity of the desired product, making the synthesis more efficient and cost-effective.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2,3 Dimethylthiophene

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the thiophene (B33073) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and other nucleophilic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. These reactions have been extensively utilized with halogenated thiophenes to create a diverse range of substituted derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While specific examples with 4-bromo-2,3-dimethylthiophene are not prevalent in the provided search results, the Suzuki-Miyaura coupling is a general and widely used method for forming carbon-carbon bonds with bromoarenes. rsc.orglibretexts.org The reaction typically employs a palladium catalyst and a base.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca It is known for its tolerance of a wide variety of functional groups. wikipedia.orguwindsor.ca The mechanism involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org

Negishi Coupling: This coupling reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds and has been applied to a broad scope of substrates. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by either nickel or palladium complexes. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org It is typically carried out in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

Kumada Coupling: The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgrhhz.net It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild reaction conditions, commercially available reagents. |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups, but tin reagents are toxic. wikipedia.orglibretexts.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Forms C(sp²)-C(sp) bonds. wikipedia.org |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | One of the earliest cross-coupling methods. wikipedia.orgorganic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides to form arylamines. wikipedia.org The development of this reaction has provided a powerful tool for the synthesis of a wide range of nitrogen-containing compounds. nih.gov The reaction generally proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orgyoutube.com In the case of halogenated thiophenes, the presence of strong electron-withdrawing groups on the thiophene ring can facilitate SNAr reactions. researchgate.net The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex intermediate. nih.gov

The introduction of a cyano group onto an aromatic ring can be achieved through various methods, including the Sandmeyer reaction or palladium-catalyzed cross-coupling reactions. These reactions provide a route to aryl nitriles, which are versatile synthetic intermediates.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring of this compound

The thiophene ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring will influence the position of substitution.

Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. wikipedia.org

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgorganic-chemistry.org The product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A major limitation of this reaction is the potential for polyalkylation, as the alkyl group is an activating group. organic-chemistry.org Carbocation rearrangements can also occur. masterorganicchemistry.com

| Reaction | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl halide or Anhydride | Lewis Acid (e.g., AlCl₃) | Forms a ketone; product is deactivated to further substitution. organic-chemistry.org |

| Friedel-Crafts Alkylation | Alkyl halide | Lewis Acid (e.g., AlCl₃) | Forms an alkylated arene; product is activated, risking polyalkylation. organic-chemistry.org |

Nitration and Sulfonation Reactions

While specific studies on the nitration and sulfonation of this compound are not extensively detailed in the available literature, the reactivity of substituted thiophenes in electrophilic aromatic substitution provides a basis for predicting the outcomes of these reactions. Thiophene and its derivatives are generally more reactive than benzene (B151609) towards electrophiles. The directing effects of the substituents on the thiophene ring, namely the two methyl groups and the bromine atom, will govern the regioselectivity of nitration and sulfonation.

Competing Electrophilic Pathways and Regiochemical Control

In electrophilic aromatic substitution reactions of substituted thiophenes, the regiochemical outcome is dictated by the electronic and steric effects of the substituents. For this compound, the two methyl groups strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating, also directs ortho and para.

The primary site for electrophilic attack on the 2,3-dimethylthiophene (B3031705) ring system is the C5 position, which is para to the C2-methyl group and ortho to the C3-methyl group. This position is electronically enriched and sterically accessible. The bromine at C4 will have a deactivating inductive effect, but its lone pairs can participate in resonance, directing towards the C5 position. Therefore, it is highly probable that electrophilic substitution will occur predominantly at the 5-position.

Controlling the regioselectivity in cases where multiple positions are activated can sometimes be achieved by modulating reaction conditions such as temperature, solvent, and the nature of the electrophile. However, for this compound, the strong directing effect of the two methyl groups to the C5 position suggests that achieving substitution at other positions would be challenging under typical electrophilic aromatic substitution conditions.

Organometallic Chemistry of this compound

Formation of Grignard Reagents and Organolithium Intermediates

This compound can serve as a precursor for the formation of valuable organometallic reagents. The carbon-bromine bond can be readily converted into a carbon-magnesium or carbon-lithium bond.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2,3-dimethylthiophen-4-yl)magnesium bromide. adichemistry.comwikipedia.orgaskfilo.com The general preparation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. adichemistry.comwikipedia.org

Organolithium Intermediate Formation: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C) in a solvent like THF, would lead to halogen-metal exchange, forming 4-lithio-2,3-dimethylthiophene. researchgate.netjcu.edu.au This reaction is generally fast and efficient for aryl bromides. researchgate.net These organolithium intermediates are highly reactive nucleophiles.

Both the Grignard reagent and the organolithium intermediate are powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by reaction with a wide range of electrophiles.

Transmetalation Reactions and Their Synthetic Utility

Organolithium and Grignard reagents derived from this compound can undergo transmetalation reactions with various metal salts to generate other synthetically useful organometallic species. For instance, the reaction of (2,3-dimethylthiophen-4-yl)magnesium bromide or 4-lithio-2,3-dimethylthiophene with zinc chloride (ZnCl₂), copper(I) iodide (CuI), or trialkyltin chlorides (R₃SnCl) would produce the corresponding organozinc, organocopper (cuprate), or organostannane reagents, respectively.

These transmetalation reactions are synthetically valuable as they provide access to a broader range of reactivity and selectivity. For example, organocuprates are known for their ability to undergo conjugate addition reactions, while organostannanes are key coupling partners in Stille cross-coupling reactions. Similarly, organoboron compounds, which can be prepared from the organolithium or Grignard reagent via reaction with a borate (B1201080) ester followed by hydrolysis, are extensively used in Suzuki-Miyaura cross-coupling reactions. jcu.edu.au These palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. jcu.edu.au

Radical Reactions and Polymerization Pathways

Atom Transfer Radical Polymerization (ATRP) and Related Processes

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.eduwikipedia.org The process involves the reversible activation and deactivation of a dormant species (an alkyl halide) by a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand. acs.orgyoutube.com This establishes a low concentration of propagating radicals, minimizing termination reactions. wikipedia.org

Furthermore, thiophene derivatives can also act as photosensitizers in metal-free ATRP. acs.org Highly conjugated thiophene systems can undergo photoinduced electron transfer to activate an alkyl halide initiator, thus initiating polymerization without the need for a transition metal catalyst. acs.org This highlights the versatility of thiophene compounds in the realm of radical polymerization.

The general mechanism of ATRP involves the following key steps:

Initiation: The transition metal catalyst (e.g., Cu(I)Br) abstracts the bromine atom from an initiator (R-Br), generating a radical (R•) and the oxidized metal complex (e.g., Cu(II)Br₂).

Propagation: The radical adds to a monomer molecule, initiating the growth of the polymer chain.

Deactivation: The oxidized metal complex can transfer a halogen atom back to the propagating radical, reforming the dormant species and the reduced metal complex. This reversible deactivation is key to maintaining a low radical concentration.

The equilibrium between the active (radical) and dormant (alkyl halide) species is crucial for the controlled nature of the polymerization. acs.org

Photoredox Catalysis in Transformations of this compound

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and environmentally benign conditions. nih.gov In the context of this compound, this technology offers novel pathways for functionalization, leveraging the generation of radical intermediates to overcome the limitations of traditional methods. While direct studies on this compound are limited, the reactivity of closely related substituted thiophenes provides significant insight into its potential transformations.

A key area of application is the functionalization of the methyl groups via C(sp³)–H bond activation. Research has demonstrated the feasibility of visible-light-induced benzylic bromination on thiophene derivatives. For instance, a convenient method for the synthesis of ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives has been developed using a visible-light-induced radical process. rsc.orgresearchgate.net This reaction proceeds in good yields with broad functional group tolerance, utilizing HBr as the bromine source and H₂O₂ as a mild oxidant under ambient, aerobic conditions. rsc.orgresearchgate.net This approach highlights a high atom economy and environmental friendliness. rsc.org

The general mechanism for such photoredox-catalyzed brominations involves the generation of a bromine radical, which then abstracts a hydrogen atom from a methyl group on the thiophene ring to form a thienyl-methyl radical. This radical intermediate subsequently reacts with a bromine source to yield the brominated product. This process is particularly relevant for the methyl groups of this compound, which are analogous to the benzylic positions in toluene (B28343) derivatives. youtube.com

Beyond halogenation, photoredox catalysis can facilitate carbon-carbon bond formation. C-H arylation of thiophenes has been achieved by merging palladium catalysis with visible-light photoredox catalysis, allowing for the formation of C-C bonds at room temperature. While this has been demonstrated on the thiophene ring itself, the principles could potentially be extended to the methyl side chains under appropriate conditions.

The versatility of photoredox catalysis is further underscored by its application in triggering a variety of other transformations on organic molecules, including those containing thiophene moieties. researchgate.net These reactions, often initiated by common photosensitizers like [Ru(bpy)₃]²⁺, can lead to the formation of complex molecules through sequential bond-forming events. researchgate.netrsc.org

Electrochemical and Chemical Oxidative Polymerization

The presence of the thiophene core in this compound makes it a suitable monomer for the synthesis of conjugated polymers. Both electrochemical and chemical oxidative methods are commonly employed for the polymerization of thiophene derivatives, leading to the formation of polythiophenes, a class of materials with interesting electronic and optical properties.

Chemical Oxidative Polymerization is a widely used, scalable, and cost-effective method for synthesizing polythiophenes. nih.govunito.it The most common oxidant employed for this purpose is iron(III) chloride (FeCl₃). nih.govresearchgate.netsemanticscholar.org The polymerization is typically carried out by adding the monomer to a suspension of anhydrous FeCl₃ in a suitable dry solvent, such as chloroform (B151607) or chlorobenzene. nih.govresearchgate.net

The proposed mechanism for FeCl₃-initiated oxidative polymerization involves the following key steps:

Oxidation of the monomer: The thiophene monomer is oxidized by FeCl₃ to form a radical cation.

Dimerization: Two radical cations couple to form a dicationic dimer.

Propagation: The dimer is deprotonated, and subsequent oxidation and coupling steps lead to the growth of the polymer chain.

Termination: The polymerization is terminated by quenching the reaction, often with an alcohol like methanol, which also serves to precipitate the polymer.

The properties of the resulting polymer, such as molecular weight and regioregularity, are influenced by various factors, including the reaction temperature, monomer concentration, and the ratio of oxidant to monomer. nih.govsemanticscholar.org For substituted thiophenes, the position of the substituents plays a crucial role in determining the connectivity of the monomer units in the polymer chain. In the case of this compound, polymerization is expected to occur primarily through coupling at the 5-position of the thiophene ring, leading to a linear polymer chain.

Electrochemical Polymerization offers an alternative route to polythiophenes, allowing for the direct deposition of the polymer film onto an electrode surface. This method provides excellent control over the thickness and morphology of the resulting film. The polymerization is achieved by applying an anodic potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte.

The mechanism of electropolymerization is similar to that of chemical oxidative polymerization, involving the initial oxidation of the monomer to a radical cation, followed by coupling and chain growth. The applied potential must be sufficient to overcome the oxidation potential of the monomer. The presence of the bromine atom and methyl groups on the thiophene ring will influence the oxidation potential of this compound and, consequently, the conditions required for its electropolymerization. While specific studies on the electropolymerization of this compound are not prevalent, the general principles established for other brominated and alkylated thiophenes would apply. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) has been successfully demonstrated. metu.edu.tr

Functionalization of Methyl Groups and Ring-Fused Derivatives

Side-Chain Reactions: Benzylic Halogenation, Oxidation, and Condensation

The methyl groups of this compound are susceptible to a variety of chemical transformations, analogous to the side-chain reactions of toluene and other alkyl-substituted aromatic compounds. These reactions provide a means to introduce further functionality into the molecule.

Benzylic Halogenation: The most common method for the selective halogenation of benzylic C-H bonds is free-radical bromination using N-bromosuccinimide (NBS). youtube.com This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). In the context of this compound, treatment with NBS would be expected to selectively brominate one or both of the methyl groups, yielding 4-bromo-2-(bromomethyl)-3-methylthiophene and/or 4-bromo-3-(bromomethyl)-2-methylthiophene, and subsequently 4-bromo-2,3-bis(bromomethyl)thiophene.

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from a methyl group to form a resonance-stabilized thienylmethyl radical. This radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the brominated product and another bromine radical, which propagates the chain. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is traditional for these reactions, although greener alternatives are increasingly being used. sciforum.net For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile (B52724) proceeds efficiently at room temperature to yield the 3-bromo-2-methylbenzo[b]thiophene. tcichemicals.com More recently, visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives using HBr and H₂O₂ has been reported as a mild and environmentally friendly alternative. rsc.orgresearchgate.net

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2-Methylbenzo[b]thiophene | NBS, Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99 | tcichemicals.com |

| Ethyl 4-methylthiophene-3-carboxylate | HBr, H₂O₂, Visible Light | Ethyl 4-(bromomethyl)thiophene-3-carboxylate | Good to Excellent | rsc.orgresearchgate.net |

Oxidation: The methyl groups can be oxidized to various oxidation states, including alcohols, aldehydes, and carboxylic acids, using appropriate oxidizing agents. The choice of oxidant determines the final product. For example, mild oxidation might yield the corresponding thiophene-2-carbaldehyde (B41791) or thiophene-3-carbaldehyde derivatives, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could lead to the formation of the corresponding carboxylic acids. The selective oxidation of one methyl group over the other may be challenging and would likely depend on subtle differences in their reactivity.

Condensation: The functionalized methyl groups, particularly after conversion to aldehydes, can participate in condensation reactions to form larger, more complex molecules. For instance, the aldehyde derivatives can undergo aldol (B89426) condensation, Wittig reactions, or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions are standard transformations in organic synthesis and would be applicable to derivatives of this compound. Condensation reactions of 2-aminothiophenols with carbonyl compounds are also a well-established route to 2-substituted benzothiazoles, showcasing the utility of condensation chemistry in the synthesis of heterocyclic systems. mdpi.com

Theoretical and Computational Investigations of 4 Bromo 2,3 Dimethylthiophene

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Detailed quantum chemical studies are essential for understanding the fundamental characteristics of a molecule. These investigations typically involve sophisticated computational methods to predict various properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Information regarding the optimized ground state geometry of 4-Bromo-2,3-dimethylthiophene, including bond lengths, bond angles, and dihedral angles as calculated by Density Functional Theory (DFT), is not available in the surveyed literature. Such calculations would provide crucial insights into the three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals for this compound have not been reported. This data would be instrumental in understanding its behavior in chemical reactions.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential surface illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This analysis is vital for predicting sites of electrophilic and nucleophilic attack. Specific studies detailing the electrostatic potential surface of this compound are currently absent from the scientific literature.

Mechanistic Insights from Computational Simulations of Reactivity

Computational simulations provide a powerful means to investigate the mechanisms of chemical reactions at a molecular level, offering insights that can be difficult to obtain through experimental methods alone.

Transition State Characterization in Cross-Coupling Reactions

While cross-coupling reactions are common for bromo-aromatic compounds, computational studies characterizing the transition states involved in such reactions specifically for this compound have not been found. These studies would be valuable for understanding the reaction kinetics and optimizing reaction conditions.

Reaction Pathway Elucidation for Electrophilic and Nucleophilic Transformations

The elucidation of reaction pathways for electrophilic and nucleophilic transformations is a key application of computational chemistry. However, detailed computational analyses of these reaction pathways for this compound are not documented in the available research.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound are pivotal in determining its physical and chemical properties.

Energy Minimization and Conformational Landscape Exploration

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved through energy minimization calculations, where the geometry of the molecule is optimized to find the lowest energy conformation. The conformational landscape can be explored by systematically rotating the methyl groups and observing the corresponding changes in energy. For the thiophene (B33073) ring itself, which is largely planar, the primary conformational flexibility arises from the orientation of the methyl substituents. Computational methods can map out the potential energy surface, revealing the energy barriers between different conformations and identifying the global minimum energy structure.

Halogen Bonding and Other Non-covalent Interactions Involving this compound

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. tuni.fi This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer side of the bromine atom along the C-Br bond axis. tuni.fi Halogen bonds are significant in crystal engineering and molecular recognition.

Computational studies on halothiophenes have quantified the strength of these interactions. For instance, the interaction energies for C−X···NPy (where X is a halogen and Py is pyridine) halogen bonds have been calculated to be in the range of -5.4 to -19.6 kJ mol−1. tuni.fi In addition to halogen bonding, other non-covalent interactions such as van der Waals forces and C-H···π interactions play a role in the supramolecular assembly of thiophene derivatives. tuni.fi Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in the crystalline state.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations, particularly using DFT, can predict the infrared (IR) and Raman vibrational frequencies of this compound. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. While a direct comparison for this compound is not available in the literature reviewed, studies on similar molecules like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have shown good agreement between theoretically calculated geometric parameters and vibrational frequencies with experimental data. scispace.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. These theoretical predictions can be a powerful tool for structural elucidation, especially when experimental data is ambiguous. The accuracy of these predictions can be enhanced by including solvent effects in the calculations.

Below is a table summarizing the types of computational data that can be generated for this compound and their significance.

| Computational Investigation | Methodology | Predicted Parameters | Significance |

| Solvent Effects | PCM | Solvation energy, changes in molecular properties | Understanding behavior in different chemical environments |

| Catalytic Cycle Modeling | DFT | Reaction energy profiles, transition state geometries | Elucidating reaction mechanisms and catalyst performance |

| Conformational Analysis | Energy Minimization | Stable conformers, rotational barriers | Determining the most likely 3D structure |

| Intermolecular Interactions | DFT, Hirshfeld Surface Analysis | Interaction energies, visualization of contacts | Understanding crystal packing and molecular recognition |

| Spectroscopic Prediction | DFT, GIAO | IR/Raman frequencies, NMR chemical shifts | Aiding in the interpretation of experimental spectra and structural confirmation |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3 Dimethylthiophene

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Unit Cell Parameters

No publicly accessible crystallographic studies for 4-Bromo-2,3-dimethylthiophene were found. To populate this section, a single-crystal X-ray diffraction analysis would be necessary to determine its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Intermolecular Packing and Supramolecular Assembly Analysis

Without a determined crystal structure, an analysis of the intermolecular packing and any potential supramolecular assemblies, such as hydrogen bonds or halogen bonds involving the bromine atom and thiophene (B33073) ring, cannot be performed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Insights

Characteristic Vibrational Modes of Thiophene Ring and Substituents

While the characteristic vibrational modes for substituted thiophenes are generally understood, specific experimental Fourier-transform infrared (FTIR) and Raman spectral data for this compound, including peak positions and intensities, have not been published. A detailed assignment of vibrational modes for the thiophene ring, C-H bonds of the methyl groups, and the C-Br bond would require these experimental data, often supported by computational density functional theory (DFT) calculations.

Conformational Isomerism Probed by Vibrational Spectroscopy

There is no information available regarding conformational isomerism for this molecule or its investigation via vibrational spectroscopy. Such a study would involve analyzing spectral changes at different temperatures or in different physical states.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Detailed studies on the electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) properties of this compound are not available. This information is crucial for understanding its optical characteristics, such as absorption maxima (λmax) and molar absorptivity, which are determined by the electronic transitions within the molecule.

UV-Vis Absorption Maxima and Molar Extinction Coefficients

No published data is available for the UV-Vis absorption maxima or molar extinction coefficients of this compound.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

There is no available research detailing the fluorescence or phosphorescence quantum yields and lifetimes for this compound.

Applications of 4 Bromo 2,3 Dimethylthiophene in Advanced Chemical Research

Role as a Building Block in Advanced Organic Materials

In the field of materials science, 4-bromo-2,3-dimethylthiophene is highly valued as a foundational building block for a variety of advanced organic materials. The bromine atom on the thiophene (B33073) ring is particularly significant, as it provides a reactive site for numerous cross-coupling reactions, which are fundamental to the synthesis of polymers and complex organic molecules. jcu.edu.au This reactivity is essential for constructing the backbones of materials designed for electronic and optoelectronic applications.

The primary application of this compound in materials science is as a precursor for synthesizing conjugated polymers and oligomers. jcu.edu.aursc.org These materials are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This delocalization is the source of their unique electronic and optical properties.

Through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the bromine atom can be replaced with other organic fragments, allowing for the step-by-step construction of long polymer chains. bohrium.com The 2,3-dimethyl substitution on the thiophene ring influences the polymer's final properties by affecting its solubility, processability, and the packing of polymer chains in the solid state. rsc.org The synthesis of regioregular polythiophenes, where the side chains are arranged in a consistent pattern, is critical for achieving high performance in electronic devices, as it promotes better chain packing and, consequently, more efficient charge transport. rsc.org

Polymers derived from this compound and similar monomers are integral to the fabrication of various optoelectronic devices. rsc.org The electronic properties of these polymers make them suitable for use in:

Organic Photovoltaics (OPVs): In solar cells, thiophene-based polymers can act as the electron donor material in the active layer, which is responsible for absorbing light and generating charge carriers. magtech.com.cnucl.ac.uk

Organic Light-Emitting Diodes (OLEDs): These polymers can be used as the emissive layer in OLEDs, where the color of the emitted light can be tuned by modifying the chemical structure of the polymer. pkusz.edu.cnresearchgate.net

Organic Field-Effect Transistors (OFETs): As the semiconducting channel in transistors, these materials enable the control of electrical current, forming the basis of organic circuits. rsc.orgntu.edu.tw

The performance of these devices is highly dependent on the molecular structure of the polymer, including the arrangement of the dimethylthiophene units within the polymer backbone. ucl.ac.uk

A key area of research is the development of functional materials where the electronic properties can be precisely controlled. The substitution pattern on the thiophene ring is a powerful tool for this purpose. The electron-donating nature of the two methyl groups in this compound raises the energy levels of the highest occupied molecular orbital (HOMO) of the resulting polymer. mdpi.comresearchgate.net

By strategically combining monomers with different electron-donating or electron-withdrawing groups, chemists can fine-tune the polymer's band gap—the energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.netmdpi.com This ability to tailor the band gap is crucial for optimizing a material's performance for a specific application, such as matching the absorption spectrum of a solar cell to the solar spectrum or controlling the emission color of an OLED. researchgate.net

Table 1: Influence of Thiophene Substitution on Polymer Electronic Properties

| Substituent Group | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap | Potential Application |

|---|---|---|---|---|

| Electron-Donating (e.g., Alkyl, Alkoxy) | Raises Energy | Minor Change | Decreases | Organic Photovoltaics (Donors) |

Utilization in Supramolecular Chemistry and Self-Assembly

Beyond the creation of covalently bonded polymers, this compound and its derivatives are also employed in the field of supramolecular chemistry. This area of chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nih.gov

The structure of this compound allows it to participate in several types of non-covalent interactions, which are essential for molecular recognition—the specific binding of a guest molecule to a host molecule. mdpi.com These interactions include:

π-π Stacking: The electron-rich thiophene ring can stack with other aromatic systems. nih.gov

Hydrogen Bonding: While the parent molecule doesn't have strong hydrogen bond donors, derivatives can be designed to include them. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

By designing molecules that incorporate the dimethylthiophene unit, researchers can create specific binding pockets and surfaces for the selective recognition of other molecules. mdpi.com The nature and strength of these non-covalent interactions can be studied using techniques like Quantum Theory of Atoms in Molecules (QTAIM) analysis. uit.no

The same non-covalent forces used for molecular recognition also drive the process of self-assembly, where molecules spontaneously organize into well-defined, larger structures. acs.orgnih.gov Thiophene derivatives are excellent building blocks for constructing such supramolecular architectures. mdpi.comuh.edu

Researchers have demonstrated that thiophene-based molecules can self-assemble on surfaces to form ordered islands, nanowires, and other complex patterns. mdpi.comresearchgate.net The final structure of the assembly is influenced by a combination of factors, including the molecule's shape, the specific non-covalent interactions it can form, and the surface on which it is assembled. researchgate.net These self-assembled structures are of great interest for creating nanoscale electronic components and sensors.

Development of New Catalysts and Ligands

The unique electronic and structural characteristics of the thiophene ring make this compound a valuable building block in the development of advanced catalysts and ligands. The presence of the bromine atom at the 4-position provides a reactive site for synthetic modifications, allowing for its incorporation into more complex molecular architectures designed for catalysis.

Precursor for Organometallic Complexes as Catalytic Intermediates

Organometallic complexes are crucial intermediates in a vast array of catalytic reactions. This compound serves as an effective precursor for the synthesis of such complexes. The carbon-bromine bond on the thiophene ring is a key functional group that enables the use of this compound in various cross-coupling reactions.

Detailed research findings have demonstrated the utility of bromothiophene derivatives in palladium-catalyzed reactions, such as the Suzuki cross-coupling. nih.gov In these reactions, the bromine atom is substituted, allowing for the formation of a new carbon-carbon bond that links the 2,3-dimethylthiophene (B3031705) moiety to other organic fragments or directly to a metal center. This synthetic versatility allows chemists to construct elaborate molecules where the thiophene unit can act as a key component of a larger ligand system. The reactivity of brominated thiophenes is foundational to creating these complex structures, which can then be coordinated with transition metals to form active catalytic species. nih.govactachemscand.org

Table 1: Reactivity of Bromothiophene Derivatives in Synthesis

| Reaction Type | Catalyst | Role of Bromothiophene | Resulting Structure |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium(0) | Aryl halide source | Biaryl or substituted thiophene structures |

| Metalation | Organolithium reagents | Precursor for nucleophilic thiophene | Functionalized thiophene derivatives |

Ligand Design for Transition Metal-Catalyzed Reactions

The design of ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. researchgate.net Thiophene derivatives are widely used in ligand design due to the ability of the sulfur atom to coordinate with transition metals and the electronic properties of the aromatic ring system. researchgate.net

This compound is an important starting material for creating bespoke ligands. Through reactions at the bromo position, the 2,3-dimethylthiophene core can be incorporated into larger molecular scaffolds, such as pincer ligands or bidentate phosphine (B1218219) ligands. nih.govtum.de The electronic nature of the thiophene ring can be fine-tuned through the addition of other substituents, which in turn influences the catalytic performance of the final metal complex. mdpi.com These tailored ligands are employed in a variety of transition metal-catalyzed reactions, including cross-coupling, polymerization, and asymmetric synthesis, where precise control over the catalytic environment is essential for achieving high yields and selectivities. researchgate.netmorressier.com

Application in Chemo-sensing and Molecular Probes

The inherent photophysical properties of conjugated heterocyclic systems like thiophene make them excellent candidates for the development of optical sensors. researchgate.net Molecular probes and chemosensors are designed to bind selectively with a target analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov Thiophene derivatives have been successfully utilized as the core component of sensors for various ions and molecules. researchgate.netmdpi.com

Design of Fluorometric or Colorimetric Chemical Sensors

Fluorometric and colorimetric sensors offer a straightforward and highly sensitive method for detecting specific chemical species. Thiophene-based compounds are particularly well-suited for this purpose due to their conjugated π-electron systems, which often result in desirable fluorescent or light-absorbing properties. nbinno.com

Researchers have developed novel thiophene-based Schiff base sensors that exhibit a "turn-on" fluorescent response. For instance, a sensor was designed for the simultaneous detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. nih.gov The sensor demonstrates a significant enhancement in fluorescence upon binding with these ions, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.gov This fluorescence increase is often accompanied by a visible color change, allowing for naked-eye detection. researchgate.net The high sensitivity of these sensors is reflected in their low limits of detection (LOD), often in the nanomolar (nM) range. nih.govresearchgate.net This approach has been successfully applied to create sensors for various metal ions, including indium (In³⁺) and copper (Cu²⁺). researchgate.netscilit.com

Table 2: Performance of Thiophene-Based Chemical Sensors

| Sensor Base | Target Analyte(s) | Sensing Type | Limit of Detection (LOD) |

|---|---|---|---|

| Thiophene Schiff Base | Al³⁺ / Zn²⁺ | Colorimetric & Fluorescent Turn-On | 3.7 nM (Al³⁺), 30.0 nM (Zn²⁺) nih.gov |

| Thiophene Hydrazide | Cu²⁺ / Al³⁺ | Colorimetric (Cu²⁺) & Fluorescent (Al³⁺) | 46.5 nM (Cu²⁺), 32.7 nM (Al³⁺) researchgate.net |

Probes for Environmental Contaminants or Specific Analytes

The principles used to design sensors for metal ions can be extended to create probes for environmental contaminants and other specific analytes. The versatility of thiophene chemistry allows for the attachment of specific recognition units to the thiophene signaling core, enabling selective binding to a target molecule.

The practical applicability of these sensors has been demonstrated through the successful detection of target ions in real-world samples. For example, thiophene-based sensors have been used to quantify Al³⁺ and Zn²⁺ levels in environmental water and food samples, showcasing their potential for monitoring environmental quality and food safety. nih.gov Similarly, a dual-functional chemosensor was effectively used to detect Cu²⁺ and Al³⁺ in environmental water samples, proving its reliability and practical utility. researchgate.net The development of such probes is a growing area of research, with the potential to create rapid, low-cost, and highly selective tests for a wide range of environmental pollutants and biologically relevant molecules. nih.gov

Advanced Derivatives and Functionalization Strategies of 4 Bromo 2,3 Dimethylthiophene

Synthesis of Poly-Functionalized Thiophene (B33073) Derivatives from 4-Bromo-2,3-dimethylthiophene

This compound serves as a versatile building block for the synthesis of more complex, poly-functionalized thiophene derivatives. The presence of the bromine atom at the 4-position, coupled with the methyl groups at the 2- and 3-positions, allows for a range of chemical transformations. These transformations are crucial for developing novel materials with specific electronic and optical properties, particularly in the field of organic electronics. nih.gov The synthesis of these derivatives often involves strategic, multi-step reactions to introduce various functional groups onto the thiophene ring. osi.lvresearchgate.net

Sequential Cross-Coupling Reactions for Orthogonal Functionalization

Orthogonal functionalization, the selective reaction of one functional group in the presence of others, is a powerful strategy for building complex molecules. In the context of this compound, sequential cross-coupling reactions are employed to introduce different substituents at specific positions on the thiophene ring in a controlled manner. nih.gov

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govjcu.edu.au This allows for the introduction of aryl, vinyl, or alkynyl groups at this position. For instance, a Suzuki-Miyaura coupling can be used to attach a phenyl group, while a Stille coupling can introduce a vinyl group. jcu.edu.auresearchgate.net

Following the initial coupling at the 4-position, further functionalization can be achieved at the 5-position. This often involves a "halogen dance" reaction or direct C-H activation. osi.lvresearchgate.net The methyl groups at the 2- and 3-positions can influence the regioselectivity of these subsequent reactions. This sequential approach enables the synthesis of unsymmetrically substituted thiophenes, which are valuable components in materials science. nih.gov

Table 1: Examples of Sequential Cross-Coupling Reactions

| Reaction Type | Reagents | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid, Base | Pd(PPh₃)₄ | 4-Aryl-2,3-dimethylthiophene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Vinyl/Aryl-2,3-dimethylthiophene |

| Sonogashira Coupling | Terminal alkyne, Cu(I) salt | Pd(PPh₃)₂Cl₂ | 4-Alkynyl-2,3-dimethylthiophene |

| Heck Coupling | Alkene, Base | Pd(OAc)₂ | 4-Alkenyl-2,3-dimethylthiophene |

Introduction of Diverse Heteroatomic Substituents

Beyond carbon-carbon bond formation, the introduction of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus onto the thiophene ring is of great interest for modulating the electronic properties of the resulting compounds. Starting from this compound, several methodologies can be employed to install these heteroatomic substituents.

Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction can couple this compound with a wide range of primary and secondary amines to yield 4-amino-2,3-dimethylthiophene derivatives. Similarly, related palladium- or copper-catalyzed reactions can be used to introduce alkoxy (C-O) or alkylthio (C-S) groups.

The introduction of a phosphine (B1218219) group can be achieved through reaction with a phosphine source, often under palladium catalysis. Borylation, to introduce a boron-containing functional group, can be accomplished via Miyaura borylation, which is useful for further cross-coupling reactions. These functionalization strategies significantly expand the chemical space accessible from this compound.

Ring-Expansion and Ring-Contraction Methodologies Involving the Thiophene Core

While less common than substitution reactions, methodologies for altering the size of the thiophene ring itself are an area of synthetic exploration. wikipedia.org Ring-expansion reactions can convert the five-membered thiophene ring into larger six- or seven-membered sulfur-containing heterocycles like thiopyrans or thiepines. wikipedia.orguchicago.edu Conversely, ring-contraction reactions can transform the thiophene core into smaller heterocyclic systems. wikipedia.orgetsu.edu

These transformations often proceed through complex reaction pathways involving intermediates such as carbocations or carbenoids. wikipedia.orgetsu.edu For this compound, such reactions would likely be initiated by a transformation involving the bromine atom or one of the adjacent carbon atoms. While specific examples for this compound are not extensively documented, general principles of thiophene chemistry suggest that such transformations are theoretically possible, offering pathways to novel heterocyclic scaffolds. mdpi.comnih.gov

Photochemical and Electrochemical Transformations of this compound

Photochemical Rearrangements and Cycloadditions

The photochemistry of bromothiophenes can lead to a variety of transformations. researchgate.net Upon UV irradiation, the carbon-bromine bond can undergo homolytic cleavage, generating a thienyl radical. This reactive intermediate can then participate in a range of reactions, including hydrogen abstraction to form 2,3-dimethylthiophene (B3031705) or rearrangement to other isomers. researchgate.net

Photochemical cycloadditions, such as the Paterno-Büchi reaction, represent another class of transformations. mdpi.com These reactions involve the [2+2] cycloaddition of an excited state of the thiophene ring with an alkene or alkyne, leading to the formation of four-membered rings. While the efficiency of these reactions can vary, they provide a route to structurally complex, polycyclic compounds. The specific substitution pattern of this compound will influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Electrochemical Polymerization and Redox Chemistry

The electrochemical properties of this compound are of interest for the development of conducting polymers. dtic.mil Electropolymerization is a common method for synthesizing polythiophenes directly onto an electrode surface. sciforum.net In this process, the monomer is oxidized at the electrode to form radical cations, which then couple to form the polymer chain.